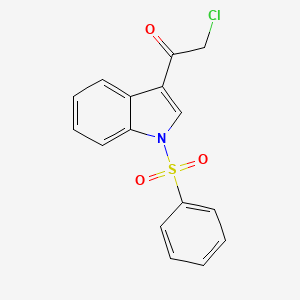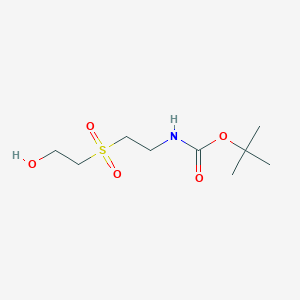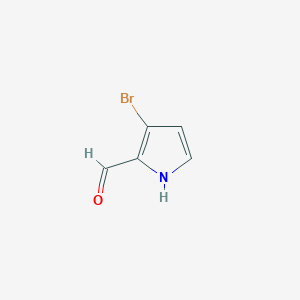![molecular formula C12H9BCl2O2 B1316181 (3',4'-Dichloro-[1,1'-biphenyl]-4-yl)boronic acid CAS No. 1025736-43-9](/img/structure/B1316181.png)
(3',4'-Dichloro-[1,1'-biphenyl]-4-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3’,4’-Dichloro-[1,1’-biphenyl]-4-yl)boronic acid” is a chemical compound with the CAS Number: 1025736-43-9 . It has a molecular weight of 266.92 . It is a solid substance under normal conditions .
Molecular Structure Analysis
The linear formula for “(3’,4’-Dichloro-[1,1’-biphenyl]-4-yl)boronic acid” is C12H9BCl2O2 . Boronic acids typically consist of a boron atom linked to two hydroxyl groups and one organic group .Chemical Reactions Analysis
Boronic acids, including “(3’,4’-Dichloro-[1,1’-biphenyl]-4-yl)boronic acid”, are widely used in Suzuki–Miyaura coupling reactions . This type of reaction is a palladium-catalyzed cross-coupling reaction, which is used to form carbon-carbon bonds .Physical And Chemical Properties Analysis
“(3’,4’-Dichloro-[1,1’-biphenyl]-4-yl)boronic acid” is a solid substance under normal conditions . It should be stored in an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación
Cyclic Boron Esterification
A study by Zhang et al. (2018) demonstrated that cyclic esterification of aryl boronic acids with appropriate dihydric alcohols can screen for organic room-temperature phosphorescent (RTP) and mechanoluminescent (ML) materials. This process enables non-RTP and ML active phenylboronic acids to become long-lived RTP emitters, indicating the significance of boronic acids in developing new materials with unique optical properties (Zhang et al., 2018).
Boronic Acid Protecting Groups
Yan et al. (2005) introduced a new boronic acid protecting group, showcasing its efficiency in both protection and deprotection under mild conditions. This development is critical for the synthesis and handling of boronic acid compounds in organic chemistry, highlighting the versatility of boronic acids in synthetic applications (Yan et al., 2005).
Suzuki Coupling Reactions
Boronic acids are pivotal in the Suzuki reaction, a widely used method for forming carbon-carbon bonds. Tyrrell and Brookes (2003) provided an overview of the synthesis and applications of heterocyclic boronic acids, underscoring their importance in creating biphenyl structures through palladium-catalyzed cross-coupling reactions. This highlights the role of boronic acids in the synthesis of complex organic molecules (Tyrrell & Brookes, 2003).
Catalysis and Antimicrobial Activity
Al‐Zoubi et al. (2020) reported on the synthesis of ortho-iodobiphenylboronic acids, showcasing their superior catalytic activity in carboxylic acid activation and promising antimicrobial properties. This study illustrates the potential of boronic acid derivatives in catalysis and as antimicrobial agents (Al‐Zoubi et al., 2020).
Fluorescent Chemosensors
Oesch and Luedtke (2015) developed fluorescent chemosensors based on biphenyl boronic acids, which exhibit "turn-on" fluorescence upon binding to carbohydrate triols. These chemosensors can distinguish between diols and triols, providing stereochemical information about carbohydrates. This application showcases the utility of boronic acids in sensing and diagnostic applications (Oesch & Luedtke, 2015).
Safety And Hazards
“(3’,4’-Dichloro-[1,1’-biphenyl]-4-yl)boronic acid” is classified under the GHS07 hazard class . The associated hazard statements are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other exposed areas before breaks and after work .
Propiedades
IUPAC Name |
[4-(3,4-dichlorophenyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BCl2O2/c14-11-6-3-9(7-12(11)15)8-1-4-10(5-2-8)13(16)17/h1-7,16-17H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKWYWWYEYYTNGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)Cl)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BCl2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585711 |
Source


|
| Record name | (3',4'-Dichloro[1,1'-biphenyl]-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3',4'-Dichloro-[1,1'-biphenyl]-4-yl)boronic acid | |
CAS RN |
1025736-43-9 |
Source


|
| Record name | (3',4'-Dichloro[1,1'-biphenyl]-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


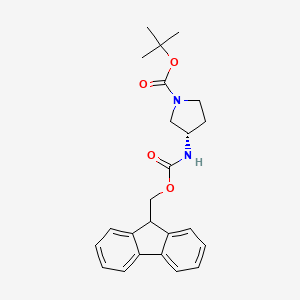

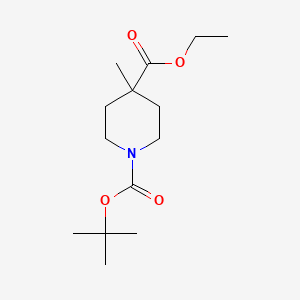
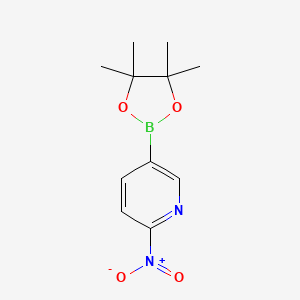
![(S)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]-ethyldi-tert.-butylphosphine](/img/structure/B1316113.png)
ruthenium(II)](/img/structure/B1316115.png)
![1,4-Dioxa-8-azaspiro[4.5]decane hydrochloride](/img/structure/B1316116.png)

